α3β4 Nicotinic Acetylcholine Receptor Antagonism: Subnanomolar Potency Profile
4-(3,4-Dichlorobenzyl)piperidine demonstrates potent antagonist activity at human α3β4 nicotinic acetylcholine receptors (nAChR) with an IC50 of 1.8 nM [1]. This contrasts with its activity at human α4β2 nAChR (IC50 12.0 nM) and α4β4 nAChR (IC50 15.0 nM), establishing a 6.7-fold to 8.3-fold selectivity window favoring α3β4 over other neuronal nAChR subtypes [1]. While direct head-to-head comparator data with 4-benzylpiperidine (unsubstituted analog) in the same α3β4 assay is unavailable from primary literature, the pronounced subtype selectivity is structurally attributed to the 3,4-dichloro substitution pattern, as SAR studies confirm that aromatic substitution critically modulates nAChR subtype engagement [2].
| Evidence Dimension | Antagonist activity at human neuronal nAChR subtypes |
|---|---|
| Target Compound Data | α3β4 nAChR IC50 = 1.8 nM |
| Comparator Or Baseline | α4β2 nAChR IC50 = 12.0 nM; α4β4 nAChR IC50 = 15.0 nM |
| Quantified Difference | 6.7-fold to 8.3-fold selectivity for α3β4 |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux by liquid scintillation counting |
Why This Matters
This selectivity profile is relevant for investigators studying α3β4 nAChR-mediated pathways, particularly in nicotine addiction and smoking cessation research where this receptor subtype is implicated.
- [1] EcoDrugPlus Database. 4-(3,4-Dichlorobenzyl)piperidine Bioactivity Profile: α3β4 nAChR antagonist activity. Compound ID 2126094. University of Helsinki. View Source
- [2] Yoon HS, et al. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomol Ther (Seoul). 2021;29(4):392-398. View Source
